molecular formula C20H15FN6O2 B2648250 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-51-7

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2648250
CAS No.: 872590-51-7
M. Wt: 390.378
InChI Key: WVDHBFAMHSBGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The structure includes a 3-fluorophenyl group at position 3 and a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl substituent at position 6 (Figure 1). The 3-fluorophenyl group may enhance metabolic stability and influence electronic properties via fluorine’s electronegativity.

Properties

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O2/c21-14-5-3-6-15(10-14)27-19-18(23-24-27)20(29)25(12-22-19)11-17(28)26-9-8-13-4-1-2-7-16(13)26/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDHBFAMHSBGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions on the fluorophenyl group can introduce various functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase, leading to reduced cell division.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its efficacy against drug-resistant strains makes it a candidate for further development as an antimicrobial agent:

  • Broad-Spectrum Activity : In vitro studies reveal activity against both Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : When combined with existing antibiotics, it enhances their effectiveness against resistant strains.

Synthetic Methodologies

The synthesis of this compound involves several key steps that can be optimized for yield and purity:

  • Starting Materials : The synthesis begins with readily available indole derivatives and triazole precursors.
  • Reactions : Key reactions include cyclization and acylation processes that form the triazolo-pyrimidine framework.
  • Purification : Techniques such as column chromatography are employed to isolate the final product.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50_{50} values in the low micromolar range. Mechanistic studies revealed that the compound induces apoptosis via caspase activation.

Case Study 2: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study reported a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments.

Mechanism of Action

The mechanism of action of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The triazolopyrimidine core can interact with nucleic acids and proteins, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6
  • Target Compound :

    • 6-position : 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl group.
    • Impact : The indole moiety may improve solubility and receptor affinity due to its hydrogen-bonding capability and aromaticity.
  • Compound from : 6-position: N-Methyl-N-phenylacetamide. However, the phenyl group may increase lipophilicity, affecting membrane permeability .
  • Compound from :

    • 6-position : [3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl.
    • Impact : The oxadiazole ring (a bioisostere for esters/amides) and methoxy groups could enhance metabolic resistance and electron-withdrawing effects, influencing binding kinetics .
Substituent Variations at Position 3
  • Target Compound :

    • 3-position : 3-Fluorophenyl.
    • Impact : Fluorine’s electronegativity may reduce electron density in the aromatic ring, affecting interactions with hydrophobic pockets.
  • Compound from : 3-position: Phenyl with a 4-chlorophenoxy group.
Structural Planarity and Conformational Flexibility
  • The triazolopyrimidinone core in all analogs is highly planar (maximum deviation: 0.021 Å), facilitating π-π interactions with aromatic residues in target proteins .
  • Dihedral Angles: Target Compound: The 3-fluorophenyl group forms a dihedral angle of 1.09° with the core, suggesting near-coplanarity. Compound from : The 4-chlorophenoxy group forms an 87.74° angle with the core, indicating orthogonal orientation and reduced conjugation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~463 g/mol (estimated) 463.43 g/mol 441.88 g/mol
H-Bond Acceptors 10 (estimated) 10 7
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 ~4.0 (higher lipophilicity)

Key Observations :

  • The indole-containing target compound may balance solubility and membrane permeability better than ’s chlorophenoxy analog due to intermediate logP values.
  • ’s oxadiazole derivative has higher H-bond acceptors (10 vs.

Biological Activity

The compound 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has garnered interest for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3} with a molecular weight of approximately 363 g/mol. Its structure includes a triazolo-pyrimidinone core that is known for diverse biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the viability of various cancer cell lines. For instance:

  • Caco-2 Cells : The compound reduced cell viability by 39.8% compared to untreated controls (p < 0.001) .
  • A549 Cells : Another study showed that derivatives of this compound exhibited enhanced anticancer activity against A549 cells, with some modifications leading to a notable increase in efficacy .

The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of proliferative signaling pathways.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against several bacterial strains. Notably:

  • Broad-Spectrum Activity : Studies have reported that related compounds demonstrate broad-spectrum antifungal activity against drug-resistant strains of Candida .
  • Specific Bacterial Strains : Compounds with similar structures have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting potential as a novel antimicrobial agent .

Case Studies and Research Findings

StudyFindings
Fayad et al. (2019) Identified anticancer properties through screening on multicellular spheroids. The compound significantly reduced cell viability in cancerous cells.
MDPI Study (2023) Reported broad-spectrum antifungal activity against drug-resistant Candida strains with MIC values indicating strong efficacy .
Hit2Lead Screening (2021) The compound was included in a screening library with favorable biological activity profiles against various pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.